2,2-Bis(trifluorometil)ciclopropan-1-amina

Descripción general

Descripción

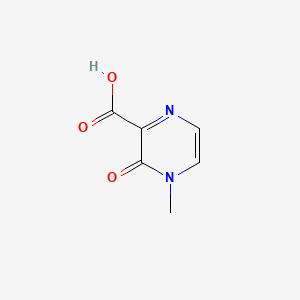

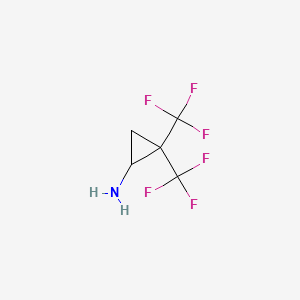

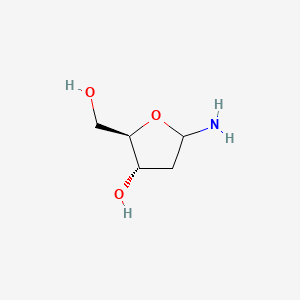

2,2-Bis(trifluoromethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C5H5F6N . It has a molecular weight of 193.09 .

Synthesis Analysis

A highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed . The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .Molecular Structure Analysis

The molecular structure of 2,2-Bis(trifluoromethyl)cyclopropan-1-amine can be represented by the canonical SMILES notation: C1C(C1(C(F)(F)F)C(F)(F)F)N .Physical And Chemical Properties Analysis

2,2-Bis(trifluoromethyl)cyclopropan-1-amine is a compound with a molecular weight of 193.09 . Its molecular formula is C5H5F6N . The compound’s InChI is InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2 .Aplicaciones Científicas De Investigación

Síntesis controlada por disolvente

El compuesto se utiliza en la síntesis controlada por disolvente sin base de bis(trifluorometil)ciclopropanos y bis(trifluorometil)pirazolinas . Esto implica una reacción de cicloadición [2 + 1] o [3 + 2] de eninos 2-trifluorometil-1,3-conjugados con CF3CHN2 . Las reacciones proceden sin problemas en condiciones sin metales de transición y sin base, proporcionando los productos de cicloadición esperados con rendimientos buenos a excelentes .

Desarrollo de fármacos

El grupo trifluorometilo, que forma parte de la molécula "2,2-Bis(trifluorometil)ciclopropan-1-amina", se encuentra en muchos fármacos aprobados por la FDA . Se sabe que el grupo trifluorometilo presenta numerosas actividades farmacológicas, lo que lo convierte en un componente valioso en el desarrollo de fármacos .

Síntesis de compuestos que contienen flúor

El compuesto se puede utilizar en la síntesis de compuestos que contienen flúor . Los compuestos que contienen flúor afectan significativamente el crecimiento farmacéutico, representando más del 50 por ciento de las moléculas de fármacos más vendidos aprobadas por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) .

Síntesis de bis(trifluorometil)ciclopropanos

Cuando se utiliza DMAc (N,N-dimetilacetmida) como disolvente, se forman bis(trifluorometil)ciclopropanos . Esto muestra el papel del compuesto en la síntesis de bis(trifluorometil)ciclopropanos .

Síntesis de bis(trifluorometil)pirazolinas

Por el contrario, cuando el disolvente se cambia de DMAc a DCE (1,2-dicloroetano), se obtienen bis(trifluorometil)pirazolinas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"

Mecanismo De Acción

2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been studied for its potential use in a variety of scientific applications due to its unique structure. It is thought to interact with biological systems by forming hydrogen bonds with amino acid residues, which can alter the conformation of the molecule. This change in conformation can affect the activity of enzymes and receptors, leading to changes in biochemical and physiological processes.

Biochemical and Physiological Effects

2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been studied for its potential use in a variety of scientific applications due to its unique structure. It is thought to interact with biological systems by forming hydrogen bonds with amino acid residues, which can alter the conformation of the molecule. This change in conformation can affect the activity of enzymes and receptors, leading to changes in biochemical and physiological processes. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been shown to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine has also been shown to modulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2,2-Bis(trifluoromethyl)cyclopropan-1-amine in laboratory experiments include its high yield synthesis, its non-aromatic and non-steroidal structure, and its ability to form hydrogen bonds with amino acid residues. However, there are some limitations to using 2,2-Bis(trifluoromethyl)cyclopropan-1-amine in laboratory experiments. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine is not soluble in water, which limits its use in aqueous solutions. Additionally, its high reactivity can lead to unwanted side reactions, which can reduce the yield of the desired product.

Direcciones Futuras

For 2,2-Bis(trifluoromethyl)cyclopropan-1-amine research include its use as a drug target for the treatment of various diseases. Additionally, further research could be done to investigate the effects of 2,2-Bis(trifluoromethyl)cyclopropan-1-amine on the activity of other enzymes and receptors. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine could also be used in the synthesis of other compounds with potential pharmaceutical applications. Finally, further research could be done to investigate the effects of 2,2-Bis(trifluoromethyl)cyclopropan-1-amine on the structure and reactivity of other molecules.

Métodos De Síntesis

2,2-Bis(trifluoromethyl)cyclopropan-1-amine is synthesized through the reaction of trifluoromethylcyclopropene and ammonia in the presence of an acid catalyst. The reaction occurs at room temperature and has a high yield of 93%. This makes it an attractive option for use in laboratory experiments.

Propiedades

IUPAC Name |

2,2-bis(trifluoromethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXOWDTDDLCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101263541 | |

| Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251923-49-5 | |

| Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)